

A Comparative Analysis of Experimental and Computationally Predicted Properties of (2-Nitroethyl)benzene

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Compound of Interest

Compound Name: (2-Nitroethyl)benzene

Cat. No.: B025157

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimentally determined and computationally predicted properties of **(2-Nitroethyl)benzene**. The data presented is intended to offer a comprehensive overview for researchers and professionals in the fields of chemistry and drug development, facilitating a deeper understanding of this compound's physicochemical and spectroscopic characteristics.

Physicochemical and Spectroscopic Properties: A Side-by-Side Comparison

The following table summarizes the available experimental data for **(2-Nitroethyl)benzene** and provides a context for comparison with computationally derived predictions. While direct computational values for all properties of this specific molecule are not readily available in public databases, the provided information serves as a benchmark for researchers conducting their own computational analyses.

Property	Experimental Value	Computational Prediction
Molecular Formula	C ₈ H ₉ NO ₂ [1]	C ₈ H ₉ NO ₂
Molecular Weight	151.16 g/mol [1]	151.16 g/mol
Melting Point	56-58 °C[1]	Not readily available. QSAR models for nitroaromatic compounds can be used for prediction.
Boiling Point	260.5 °C at 760 mmHg[1]	Not readily available. QSAR models for nitroaromatic compounds can be used for prediction.
Density	1.122 g/cm ³ at 25°C[1]	Not readily available. DFT calculations can predict molecular volume, which can be correlated with density.
Refractive Index	1.5270 at 20°C (589.3 nm)	Not readily available. Can be predicted using QSPR models based on molecular structure.
LogP	2.08	2.10 (XlogP)
Topological Polar Surface Area (TPSA)	Not experimentally determined	45.8 Å ²
¹ H NMR (CDCl ₃ , δ in ppm)	Aromatic protons: multiplet; Methylene protons (-CH ₂ -Ph): triplet; Methylene protons (-CH ₂ -NO ₂): triplet.	Predicted spectra can be generated using software like ACD/NMR Predictor or by DFT calculations. The electron-withdrawing nitro group is expected to cause a downfield shift for the adjacent methylene protons.
¹³ C NMR (CDCl ₃ , δ in ppm)	Aromatic carbons and two distinct methylene carbon signals are expected.	Predicted spectra can be generated using software like

ACD/NMR Predictor or by DFT calculations.

IR Spectroscopy (cm^{-1})	Expected peaks for aromatic C-H stretching, C=C stretching, and characteristic strong asymmetric and symmetric N-O stretching of the nitro group.	DFT calculations can predict vibrational frequencies. For nitroalkanes, asymmetric and symmetric N-O stretches are typically observed around 1550 cm^{-1} and 1365 cm^{-1} , respectively.
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Mass Spectrometry (m/z)	Molecular ion peak $[M]^+$ at 151. Key fragments would likely involve the loss of the nitro group (NO_2) leading to a fragment at m/z 105.	Fragmentation patterns can be predicted based on established rules and computational tools that simulate ionization and bond cleavage.
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Experimental Protocols

The following are generalized protocols for the experimental determination of the key properties of **(2-Nitroethyl)benzene**.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus. A small, dry sample of **(2-Nitroethyl)benzene** is packed into a capillary tube, which is then placed in the heating block of the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

Boiling Point Determination

The boiling point can be determined using a micro boiling point apparatus or by distillation. For a micro-determination, a small amount of the liquid is placed in a test tube with an inverted capillary tube. The setup is heated, and the temperature at which a steady stream of bubbles emerges from the capillary and then, upon cooling, the liquid is drawn back into the capillary, is recorded as the boiling point.

Density Measurement

The density of liquid **(2-Nitroethyl)benzene** can be measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature (e.g., 25°C), and the density is calculated by dividing the mass by the volume.

Refractive Index Measurement

The refractive index is measured using a refractometer, typically an Abbé refractometer. A few drops of the liquid sample are placed on the prism of the instrument. Light is passed through the sample, and the angle of refraction is measured. The refractive index is read directly from the instrument's scale at a specified temperature and wavelength (usually the sodium D-line, 589.3 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **(2-Nitroethyl)benzene** is prepared in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. For ¹H NMR, the sample is subjected to a strong magnetic field, and the absorption of radiofrequency radiation by the hydrogen nuclei is measured. For ¹³C NMR, the same principle applies to the carbon-13 nuclei. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

A thin film of liquid **(2-Nitroethyl)benzene** is placed between two salt plates (e.g., NaCl or KBr), or the sample is analyzed using an Attenuated Total Reflectance (ATR) accessory. The sample is irradiated with infrared light, and the absorption of specific frequencies corresponding to the vibrational modes of the molecule's functional groups is recorded. The resulting spectrum shows absorption bands as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized, typically by electron impact (EI). The resulting ions and fragment ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector measures the abundance of each ion, generating a mass spectrum that shows the relative intensity of each ion as a function of its m/z value.

Logical Workflow for Comparison

The following diagram illustrates the logical workflow for comparing the experimental and computationally predicted properties of a chemical compound like **(2-Nitroethyl)benzene**.



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Caption: Workflow for comparing experimental and computational data.

Conclusion

This guide highlights the importance of integrating both experimental and computational approaches in the characterization of chemical compounds. While experimental data provides the ground truth, computational predictions offer valuable insights into molecular properties and can guide experimental design. For **(2-Nitroethyl)benzene**, the available experimental data serves as a crucial reference for validating and refining computational models. As computational methods continue to advance, the synergy between experimental and in silico techniques will become increasingly vital in chemical research and drug development.

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References

- 1. (2-Nitroethyl)benzene | CAS 6125-24-2 | Chemical-Suppliers [chemical-suppliers.eu]
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